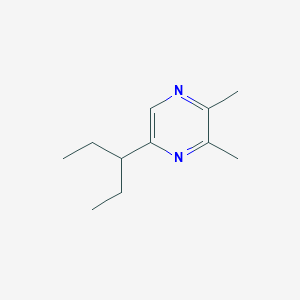
2,3-Dimethyl-5-(pentan-3-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-5-(pentan-3-yl)pyrazine is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agriculture, and food industries
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(pentan-3-yl)pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethylpyrazine with a suitable alkylating agent, such as pentan-3-yl bromide, in the presence of a base like potassium carbonate, can yield the desired compound. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2,3-Dimethyl-5-(pentan-3-yl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazine derivatives with hydrogenated positions.
Substitution: Functionalized pyrazine derivatives with various substituents.
科学研究应用
2,3-Dimethyl-5-(pentan-3-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flavoring agent in the food industry due to its distinct aroma and taste.
作用机制
The mechanism of action of 2,3-Dimethyl-5-(pentan-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its capacity to scavenge free radicals and prevent oxidative damage. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2,3-Dimethylpyrazine: Lacks the pentan-3-yl substituent, resulting in different chemical properties and applications.
2,5-Dimethylpyrazine: Has methyl groups at different positions, leading to variations in reactivity and biological activities.
2,3-Dimethyl-5-ethylpyrazine:
Uniqueness
2,3-Dimethyl-5-(pentan-3-yl)pyrazine is unique due to its specific substituent pattern, which imparts distinct chemical properties and potential applications. Its combination of methyl and pentan-3-yl groups makes it a valuable compound for various research and industrial purposes.
生物活性
2,3-Dimethyl-5-(pentan-3-yl)pyrazine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of this compound
This compound belongs to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound is structurally similar to other pyrazine derivatives that have shown various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Tyrosine Kinases:
This compound has been shown to inhibit specific tyrosine kinases, which are crucial in regulating cell signaling pathways associated with growth and proliferation. By disrupting these pathways, the compound may exert antitumor effects by inducing apoptosis in cancer cells.
2. Antimicrobial Activity:
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. This suggests its potential as a lead compound for developing new antibiotics.
3. Anti-inflammatory Effects:
The compound may modulate inflammatory responses, contributing to its potential use in treating conditions characterized by inflammation.
Research Findings and Case Studies
Recent studies have explored the biological activities of this compound across different contexts:
Antitumor Activity:
A study demonstrated that this compound significantly inhibited tumor growth in both in vitro and in vivo models. The mechanism involved the activation of caspase pathways leading to apoptosis in cancer cells.
Antimicrobial Efficacy:
In vitro tests revealed that this compound exhibited notable antibacterial activity against several bacterial strains. This positions it as a candidate for further development into therapeutic agents for bacterial infections.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Antitumor | Inhibition of tumor growth | |
| Antimicrobial | Significant antibacterial activity | |
| Anti-inflammatory | Modulation of inflammatory responses | |
| Tyrosine Kinase Inhibition | Disruption of cell signaling pathways |
属性
CAS 编号 |
75492-05-6 |
|---|---|
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC 名称 |
2,3-dimethyl-5-pentan-3-ylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-10(6-2)11-7-12-8(3)9(4)13-11/h7,10H,5-6H2,1-4H3 |
InChI 键 |
HONJRKJERIOOIX-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1=CN=C(C(=N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















